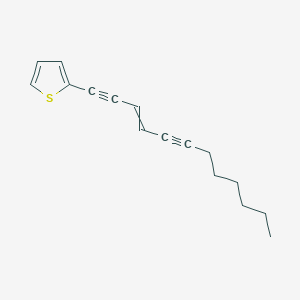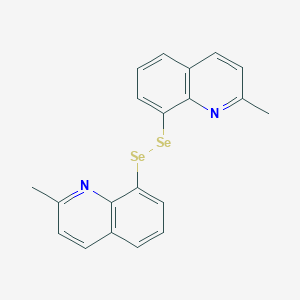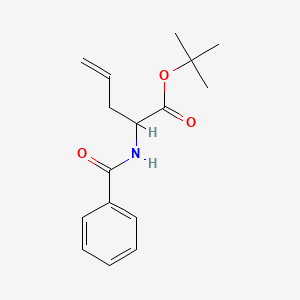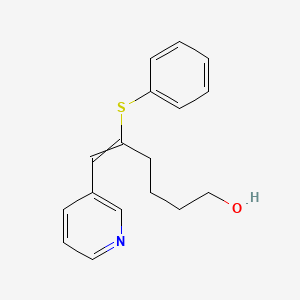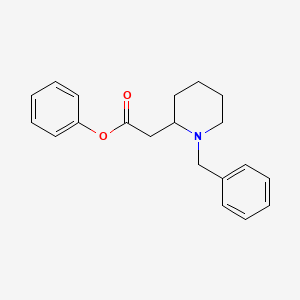![molecular formula C18H14F2N2O B14219224 4-[5-[(3,4-Difluorophenyl)methylamino]pyridin-3-yl]phenol CAS No. 821784-21-8](/img/structure/B14219224.png)
4-[5-[(3,4-Difluorophenyl)methylamino]pyridin-3-yl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[5-[(3,4-Difluorophenyl)methylamino]pyridin-3-yl]phenol is a chemical compound that belongs to the class of phenols and pyridines It is characterized by the presence of a difluorophenyl group attached to a pyridine ring, which is further connected to a phenol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-[(3,4-Difluorophenyl)methylamino]pyridin-3-yl]phenol typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of reactions involving the condensation of appropriate starting materials, such as 3,4-difluorobenzaldehyde and an amine.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced through a nucleophilic substitution reaction, where a suitable nucleophile reacts with a difluorobenzene derivative.
Coupling with Phenol: The final step involves the coupling of the pyridine intermediate with phenol, typically using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
4-[5-[(3,4-Difluorophenyl)methylamino]pyridin-3-yl]phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
4-[5-[(3,4-Difluorophenyl)methylamino]pyridin-3-yl]phenol has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or fluorescence.
Biological Studies: The compound can be used in studies to understand its interaction with biological molecules, such as proteins or nucleic acids.
Chemical Research: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
作用機序
The mechanism of action of 4-[5-[(3,4-Difluorophenyl)methylamino]pyridin-3-yl]phenol depends on its specific application. In medicinal chemistry, it may act by binding to a particular receptor or enzyme, thereby modulating its activity. The difluorophenyl group can enhance binding affinity through hydrophobic interactions, while the pyridine and phenol groups can participate in hydrogen bonding and other interactions with the target molecule.
類似化合物との比較
Similar Compounds
4-[5-[(3,4-Dichlorophenyl)methylamino]pyridin-3-yl]phenol: Similar structure but with chlorine atoms instead of fluorine.
4-[5-[(3,4-Dimethylphenyl)methylamino]pyridin-3-yl]phenol: Similar structure but with methyl groups instead of fluorine.
4-[5-[(3,4-Difluorophenyl)methylamino]pyridin-3-yl]aniline: Similar structure but with an aniline group instead of phenol.
Uniqueness
The presence of the difluorophenyl group in 4-[5-[(3,4-Difluorophenyl)methylamino]pyridin-3-yl]phenol imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents. These properties can enhance its effectiveness in various applications, particularly in medicinal chemistry.
特性
CAS番号 |
821784-21-8 |
|---|---|
分子式 |
C18H14F2N2O |
分子量 |
312.3 g/mol |
IUPAC名 |
4-[5-[(3,4-difluorophenyl)methylamino]pyridin-3-yl]phenol |
InChI |
InChI=1S/C18H14F2N2O/c19-17-6-1-12(7-18(17)20)9-22-15-8-14(10-21-11-15)13-2-4-16(23)5-3-13/h1-8,10-11,22-23H,9H2 |
InChIキー |
AUIZLHIMJRFGPG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CC(=CN=C2)NCC3=CC(=C(C=C3)F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Thiophenecarboxamide, N-[2,4,6-trimethyl-3-(1-pyrrolidinyl)phenyl]-](/img/structure/B14219148.png)
![6-[(2-aminoacetyl)amino]-N-phenylhexanamide](/img/structure/B14219151.png)
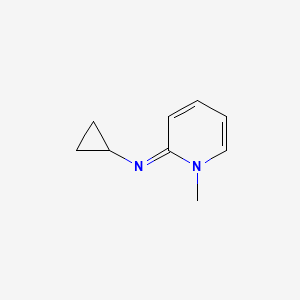
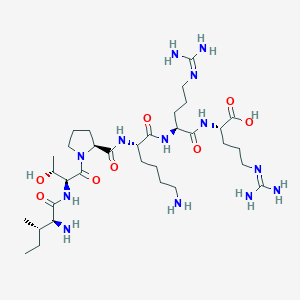

![{4-[(Pyridin-3-yl)ethynyl]phenyl}methanol](/img/structure/B14219171.png)
